REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH:3]=[CH2:4].[CH3:5][O:6][C:7](=[O:19])[C:8](N=NC(C)(C)C(O)=O)([CH3:10])[CH3:9]>>[CH2:1]=[CH:2][CH:3]=[CH2:4].[CH3:5][O:6][C:7](=[O:19])[C:3]([CH3:2])([CH3:4])[C:8]([CH3:9])([CH3:10])[C:7]([O:6][CH3:5])=[O:19]
|
Name
|
polybutadiene dicarboxylic acid dimethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
III
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
325 g
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
azo-bis-isobutyric acid methyl ester
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
COC(C(C)(C)N=NC(C(=O)O)(C)C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 14 to 16 hours at 80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the polymerisation reaction
|
Type
|
DISTILLATION
|
Details
|
Thereafter the excess butadiene is distilled off
|
Reaction Time |
15 (± 1) h |
Name
|
|
Type
|
product
|
Smiles
|
C=CC=C
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C(C(=O)OC)(C)C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |